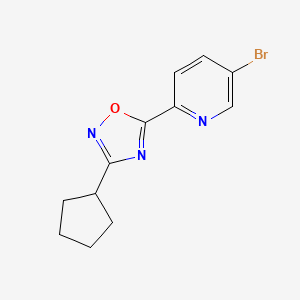
5-(3H-benzimidazol-5-ylmethylamino)-1-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3H-benzimidazol-5-ylmethylamino)-1-methylpiperidin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BZM-P1 and has been synthesized through various methods.
Mecanismo De Acción
BZM-P1 acts as a sigma-1 receptor ligand, which is a transmembrane protein that is involved in various cellular processes. This receptor is located in the endoplasmic reticulum and has been shown to modulate calcium homeostasis, neurotransmitter release, and cell survival. BZM-P1 binds to the sigma-1 receptor and modulates its activity, which can affect the aforementioned cellular processes.
Biochemical and Physiological Effects:
BZM-P1 has been shown to modulate calcium homeostasis, which can affect cellular signaling and neurotransmitter release. This compound has also been shown to affect cell survival, particularly in neuronal cells. BZM-P1 has been shown to protect against neuronal cell death induced by various toxins and oxidative stress. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZM-P1 has several advantages for lab experiments, including its ability to modulate the sigma-1 receptor and its potential applications in the study of neurodegenerative diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of BZM-P1, including its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity. In addition, the development of more selective sigma-1 receptor ligands may lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
BZM-P1 can be synthesized through various methods, including the reaction between 5-(chloromethyl) benzimidazole and 1-methylpiperidin-2-one in the presence of a base. Another method involves the reaction between 5-(chloromethyl) benzimidazole and 1-methylpiperidin-2-ol in the presence of a base followed by oxidation with sodium hypochlorite.
Aplicaciones Científicas De Investigación
BZM-P1 has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been used as a ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes. BZM-P1 has been shown to modulate the sigma-1 receptor, which can affect neurotransmitter release, calcium homeostasis, and cell survival. This compound has also been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-(3H-benzimidazol-5-ylmethylamino)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-18-8-11(3-5-14(18)19)15-7-10-2-4-12-13(6-10)17-9-16-12/h2,4,6,9,11,15H,3,5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXWFQQKFZNPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NCC2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)

![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)

![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)

![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)
